tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and (2R,3R)-3-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions .
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis and as a protected amine.
tert-Butyl [ (2S,3R)-3-Hydroxy-4- (isobutylamino)-1-phenylbutan-2-yl]carbamate: Utilized in the synthesis of tetrasubstituted pyrroles.
Uniqueness: tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate is unique due to its specific structural features, including the presence of a methyl-substituted piperidine ring and a propyl linker. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2R,3R)-3-methylpiperidin-2-yl]propyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)/t11-,12-/m1/s1 |
InChI Key |
YDYPRFSNOQAQDG-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1CCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCCNC1CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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